4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H13N3O4S It is a derivative of benzenesulfonohydrazide, characterized by the presence of a 4-methyl group and a 4-nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-toluenesulfonyl hydrazide and 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solution under reflux conditions at 80°C for approximately 4 hours. The resulting mixture is then filtered, and the solvent is evaporated at room temperature to obtain light yellow crystals of the compound .
Industrial Production Methods
While specific industrial production methods for 4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 4-Methyl-n’-(4-aminobenzylidene)benzenesulfonohydrazide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the development of sensors and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Methylbenzylidene)benzenesulfonohydrazide: Similar structure but lacks the nitro group.
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide: Contains a methoxy group instead of a nitro group.
N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide: Contains a hydroxy group instead of a nitro group.
Uniqueness
4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide is unique due to the presence of both a 4-methyl group and a 4-nitrobenzylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1747-50-8 |
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Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-2-8-14(9-3-11)22(20,21)16-15-10-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10- |
InChI Key |
WIZQIGJXWBUJMH-GDNBJRDFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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